molecular formula C13H13NO2 B14646520 3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione CAS No. 54433-51-1

3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14646520
CAS No.: 54433-51-1
M. Wt: 215.25 g/mol
InChI Key: IERQGYJHMURHJP-UHFFFAOYSA-N
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Description

3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a prop-2-en-1-yl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione typically involves the reaction of a phenyl-substituted pyrrolidine with a prop-2-en-1-yl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both phenyl and prop-2-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

54433-51-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-phenyl-1-prop-2-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO2/c1-2-8-14-12(15)9-11(13(14)16)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2

InChI Key

IERQGYJHMURHJP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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